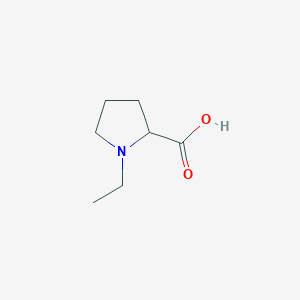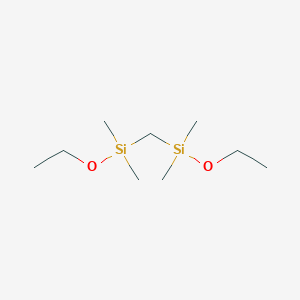
2-(1-Feniltetrazol-5-il)sulfanilacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Phenyltetrazol-5-yl)sulfanylacetamide is a chemical compound with the molecular formula C9H9N5OS and a molecular weight of 235.266. This compound features a tetrazole ring, which is known for its stability and versatility in various chemical reactions .
Aplicaciones Científicas De Investigación
2-(1-Phenyltetrazol-5-yl)sulfanylacetamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents due to its stability and reactivity.
Material Science: It is employed in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes.
Métodos De Preparación
The synthesis of 2-(1-Phenyltetrazol-5-yl)sulfanylacetamide typically involves the reaction of 1-phenyltetrazole-5-thiol with chloroacetamide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography .
Análisis De Reacciones Químicas
2-(1-Phenyltetrazol-5-yl)sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Mecanismo De Acción
The mechanism of action of 2-(1-Phenyltetrazol-5-yl)sulfanylacetamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of biological ligands, allowing the compound to bind to active sites and modulate the activity of enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways.
Comparación Con Compuestos Similares
2-(1-Phenyltetrazol-5-yl)sulfanylacetamide can be compared with other tetrazole-containing compounds, such as:
1-Phenyl-1H-tetrazole-5-thiol: Similar in structure but lacks the acetamide group, making it less versatile in certain reactions.
2-(1-Phenyltetrazol-5-yl)ethanol: Contains an alcohol group instead of a sulfanylacetamide group, leading to different reactivity and applications.
This compound stands out due to its unique combination of a tetrazole ring and a sulfanylacetamide group, providing a balance of stability and reactivity that is valuable in various fields of research.
Propiedades
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS/c10-8(15)6-16-9-11-12-13-14(9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVNQNXPQBKRAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351999 |
Source


|
| Record name | Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138841-20-0 |
Source


|
| Record name | Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B179568.png)
![(1S,12S)-7-Bromo-9-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraene-4-carbaldehyde](/img/structure/B179569.png)
